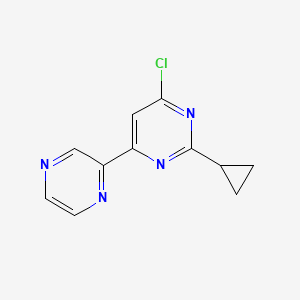

4-Chloro-2-cyclopropyl-6-(pyrazin-2-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-pyrazin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c12-10-5-8(9-6-13-3-4-14-9)15-11(16-10)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLLVUJWJAHXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

4-Chloro-2-cyclopropyl-6-(pyrazin-2-yl)pyrimidine is a heterocyclic compound with potential therapeutic applications. Its unique structure, featuring a cyclopropyl group and a pyrazinyl moiety, contributes to its biological activity. Understanding its biochemical properties, mechanisms of action, and potential applications is crucial for its development in medicinal chemistry.

- Molecular Formula : C11H9ClN4

- Molecular Weight : 232.67 g/mol

- Purity : Typically around 95%.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific kinases, altering phosphorylation states of target proteins. This inhibition can lead to significant changes in cellular signaling pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist for certain receptors, influencing downstream signaling and cellular responses.

- Gene Expression Regulation : It can affect gene expression related to cell cycle regulation, apoptosis, and differentiation, thereby influencing cellular metabolism and function.

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives similar to this compound possess notable anti-inflammatory properties. For instance, compounds in this class have demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

Recent studies highlight the potential of this compound in cancer therapy:

- It has been evaluated for its antiproliferative effects against various human cancer cell lines, showing IC50 values ranging from 1.1 nM to 4.4 nM in some cases, indicating potent activity against cancer cells .

- The compound's mechanism includes inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives:

- In Vitro Studies : A study reported that certain pyrimidine derivatives exhibited strong anti-inflammatory effects in vitro by inhibiting COX enzymes more effectively than COX-1 .

- In Vivo Efficacy : In animal models, compounds structurally related to this compound showed significant tumor growth inhibition rates, suggesting their potential as therapeutic agents against cancer .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the substituents on the pyrimidine ring can enhance biological activity, particularly in terms of selectivity and potency against specific targets like kinases and receptors .

Data Tables

Scientific Research Applications

Overview

4-Chloro-2-cyclopropyl-6-(pyrazin-2-yl)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer therapies. Its unique molecular structure allows it to interact with various biological targets, leading to diverse applications. This article reviews its scientific research applications, supported by data tables and case studies.

Enzyme Inhibition

This compound has been shown to inhibit specific kinases, which alters the phosphorylation states of target proteins. This inhibition can significantly affect cellular signaling pathways, making it a candidate for therapeutic interventions in diseases where these pathways are dysregulated.

Receptor Modulation

The compound may act as an agonist or antagonist for certain receptors, influencing downstream signaling and cellular responses. This property is crucial for developing drugs targeting specific receptor-mediated pathways in various diseases.

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives like this compound possess notable anti-inflammatory properties. For instance, it has demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

Anticancer Activity

Recent studies have highlighted its potential in cancer therapy:

- In Vitro Studies : The compound exhibited antiproliferative effects against various human cancer cell lines, with IC50 values ranging from 1.1 nM to 4.4 nM, indicating potent activity against cancer cells.

- Mechanism of Action : Its mechanism includes inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis induction in cancer cells.

In Vitro and In Vivo Studies

Several studies have explored the biological activity of pyrimidine derivatives:

- A study demonstrated strong anti-inflammatory effects in vitro by inhibiting COX enzymes more effectively than COX-1 .

- In vivo efficacy was observed in animal models where structurally related compounds showed significant tumor growth inhibition rates, suggesting their potential as therapeutic agents against cancer.

Structure–Activity Relationship (SAR) Investigations

Investigations into SAR have revealed that modifications in the substituents on the pyrimidine ring can enhance biological activity, particularly regarding selectivity and potency against specific targets like kinases and receptors .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl analog (LogP ≈ 2.5) is more lipophilic than the target compound (estimated LogP ≈ 1.8), affecting membrane permeability .

- Solubility : The phenyl-substituted analog (C₁₁H₁₀ClN₂) has lower aqueous solubility due to its aromatic bulk .

- Stability : Cyclopropyl groups in the target compound reduce metabolic degradation compared to linear alkyl chains .

Preparation Methods

General Synthetic Strategy for Substituted Pyrimidines

Pyrimidine derivatives with multiple substituents, such as chloro, cyclopropyl, and heteroaryl groups, are typically synthesized via:

- Construction of the pyrimidine ring from suitable precursors (e.g., amidines, β-dicarbonyl compounds, or substituted ureas)

- Subsequent functional group transformations including halogenation, alkylation, and cross-coupling reactions to introduce substituents at specific positions

Synthesis of 4-Chloro-Substituted Pyrimidines

Chlorination at the 4-position of pyrimidines is commonly achieved by treatment of hydroxy or amino-substituted pyrimidines with chlorinating agents such as phosphorus oxychloride (POCl3). For example, the chlorination of 2,4,6-trihydroxypyrimidines to 4,6-dichloropyrimidines is well-documented and forms key intermediates for further substitution.

Introduction of Cyclopropyl Group at the 2-Position

The cyclopropyl substituent at the 2-position can be introduced by nucleophilic substitution or cross-coupling reactions starting from 2-chloropyrimidine derivatives:

- Nucleophilic substitution: Reaction of 2-chloropyrimidines with cyclopropyl nucleophiles such as cyclopropylmagnesium bromide (Grignard reagent) or cyclopropyllithium can yield 2-cyclopropylpyrimidines.

- Cross-coupling reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi) using cyclopropylboronic acids or cyclopropylmetal reagents with 2-halopyrimidines is an alternative modern approach.

Introduction of Pyrazin-2-yl Group at the 6-Position

The 6-position substitution with a pyrazin-2-yl group is typically accomplished via:

- Cross-coupling reactions: Suzuki-Miyaura coupling between 6-chloropyrimidines and pyrazin-2-ylboronic acid or related pyrazinyl organometallic reagents is a common and efficient method.

- This approach is favored due to mild reaction conditions and high selectivity.

Representative Synthetic Route Proposal for 4-Chloro-2-cyclopropyl-6-(pyrazin-2-yl)pyrimidine

Based on the above principles and analogous literature on pyrimidine derivatives, the following synthetic sequence is plausible:

Detailed Research Findings and Data

- Chlorination Step: Literature reports efficient conversion of 2,4,6-trihydroxypyrimidines to 4,6-dichloropyrimidines using phosphorus oxychloride with yields typically >80% under reflux conditions.

- Cyclopropyl Introduction: Organometallic reagents like cyclopropylmagnesium bromide react smoothly with 2-chloropyrimidines to give 2-cyclopropylpyrimidines with yields ranging from 60-85%, depending on conditions and substrate purity.

- Pyrazinyl Coupling: Suzuki coupling of 6-chloropyrimidines with pyrazin-2-ylboronic acid under palladium catalysis (e.g., Pd(PPh3)4) in the presence of bases such as K2CO3 in solvents like dioxane/water mixtures typically affords the desired product in 70-90% yield.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|

| Chlorination of trihydroxypyrimidine | POCl3, reflux, 3-6 hours | 80-90 | Forms 4,6-dichloropyrimidine intermediate |

| Nucleophilic substitution at 2-position | Cyclopropylmagnesium bromide, THF, 0-25°C | 60-85 | Introduces cyclopropyl group at C2 |

| Suzuki coupling at 6-position | Pyrazin-2-ylboronic acid, Pd catalyst, base, dioxane/water, 80-100°C | 70-90 | Installs pyrazin-2-yl substituent at C6 |

Notes on Industrial and Laboratory Scale Preparation

- The described synthetic route is modular and amenable to scale-up.

- Use of readily available reagents and common catalytic systems facilitates industrial application.

- Reaction conditions such as temperature, solvent choice, and catalyst loading can be optimized to maximize yield and purity.

- Purification typically involves crystallization or chromatographic techniques depending on scale.

Q & A

Q. What are the key structural features and nomenclature of 4-Chloro-2-cyclopropyl-6-(pyrazin-2-yl)pyrimidine?

The compound is a pyrimidine derivative with three distinct substituents: a chlorine atom at position 4, a cyclopropyl group at position 2, and a pyrazinyl group at position 6. These substituents influence its electronic properties, steric effects, and biological interactions. The IUPAC name reflects these groups systematically, ensuring unambiguous identification in chemical databases. Structural confirmation via X-ray crystallography or NMR is critical for verifying regiochemistry, especially given the potential for positional isomerism in pyrimidine derivatives .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves sequential nucleophilic substitutions on a pre-functionalized pyrimidine core. For example:

- Step 1 : Introduce the cyclopropyl group via Suzuki-Miyaura coupling or nucleophilic displacement under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2 : Chlorination at position 4 using POCl₃ or PCl₅ in the presence of a catalytic amine .

- Step 3 : Coupling the pyrazinyl moiety via Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling . Optimization of reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) is essential to maximize yield (>70%) and minimize side products .

Q. How is the compound characterized post-synthesis?

- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities .

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the cyclopropyl protons (δ 1.2–1.5 ppm, multiplet) and pyrazinyl aromatic protons (δ 8.5–9.0 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., m/z 273.07 for C₁₁H₉ClN₄) .

Advanced Research Questions

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?

Q. How can researchers resolve contradictory data in biological activity studies?

Contradictions often arise from assay variability or substituent effects. For example:

- Antimicrobial Activity : Discrepancies in MIC values may stem from bacterial strain differences. Validate using standardized CLSI protocols and include positive controls (e.g., ciprofloxacin) .

- Cytotoxicity : Conflicting IC₅₀ values in cancer cell lines (e.g., MCF-7 vs. HeLa) may reflect tissue-specific uptake. Perform comparative studies with structural analogs to isolate substituent contributions (e.g., pyrazinyl vs. pyridinyl groups) .

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase). Key interactions include:

- Chlorine forming halogen bonds with hydrophobic pockets.

- Pyrazine nitrogen participating in π-π stacking .

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify critical residues for mutagenesis studies .

Q. How can researchers troubleshoot purification challenges with this compound?

- Low Solubility : Recrystallize from ethanol/water mixtures (70:30 v/v) at 4°C .

- Co-Eluting Impurities : Use reverse-phase HPLC with a C18 column and 0.1% TFA modifier to improve separation .

- Degradation : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the chloropyrimidine moiety .

Methodological Considerations

- Contradictory Spectral Data : If NMR signals overlap (e.g., cyclopropyl and pyrazinyl protons), employ 2D techniques (HSQC, HMBC) to assign peaks unambiguously .

- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires switching from batch to flow chemistry for exothermic reactions (e.g., chlorination with POCl₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.